molecular formula C13H6F5NO B4950910 N-(pentafluorophenyl)benzamide

N-(pentafluorophenyl)benzamide

Cat. No.: B4950910
M. Wt: 287.18 g/mol
InChI Key: LFIXJNYWUQKTMA-UHFFFAOYSA-N
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Description

N-(pentafluorophenyl)benzamide is an organic compound that features a benzamide moiety substituted with a pentafluorophenyl group. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity. The presence of the pentafluorophenyl group imparts distinct electronic characteristics, making it a valuable compound for various chemical reactions and applications.

Scientific Research Applications

N-(pentafluorophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentafluorophenyl)benzamide typically involves the reaction of pentafluorophenylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(pentafluorophenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: this compound N-oxide

    Reduction: N-(pentafluorophenyl)benzylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)benzamide involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(trifluoromethyl)benzamide
  • N-(pentafluorophenyl)acetamide
  • N-(pentafluorophenyl)aniline

Uniqueness

N-(pentafluorophenyl)benzamide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to similar compounds with fewer fluorine atoms. Additionally, the benzamide moiety provides a versatile platform for further functionalization and derivatization.

Properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c14-7-8(15)10(17)12(11(18)9(7)16)19-13(20)6-4-2-1-3-5-6/h1-5H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIXJNYWUQKTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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